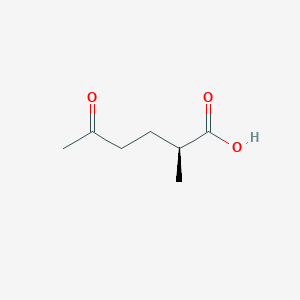
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine is a chemical compound with the molecular formula C18H27N3O. It is known for its unique structure, which combines a cyclohexyl group, a methoxyquinoline moiety, and a butane-1,2-diamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine typically involves the reaction of 6-methoxyquinoline with cyclohexylamine and butane-1,2-diamine under controlled conditions. One common method includes the use of sodium azide as a reagent, where the reaction mixture is stirred at 25°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine groups.
Substitution: Substitution reactions can occur at the quinoline ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiplasmodial agent against Plasmodium falciparum.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of fluorescent sensors and inhibitors for bacterial enzymes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase. These interactions inhibit the replication and transcription processes in bacteria, leading to their antimicrobial effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and preventing bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine, known for its use in fluorescent sensors.
3-Fluoro-6-methoxyquinoline: An inhibitor of bacterial DNA gyrase and topoisomerase, similar in function to this compound.
8-Amino-6-methoxyquinoline: Another related compound with antiplasmodial activity.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its cyclohexyl group and butane-1,2-diamine chain provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
5431-62-9 |
|---|---|
Formule moléculaire |
C20H29N3O |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-N-cyclohexyl-1-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine |
InChI |
InChI=1S/C20H29N3O/c1-3-16(23-17-9-5-4-6-10-17)14-22-19-13-18(24-2)12-15-8-7-11-21-20(15)19/h7-8,11-13,16-17,22-23H,3-6,9-10,14H2,1-2H3 |
Clé InChI |
BQBNRUUEFJVRMO-UHFFFAOYSA-N |
SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
SMILES canonique |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















